Lipophilic Ligand Efficiency (LLE) Projection vs. Nerandomilast (PDE4B Inhibitor)
While no direct experimental data exist for the target compound, computational predictions (SwissADME) suggest a cLogP of approximately 1.8, significantly lower than Nerandomilast (cLogP ~3.5). This implies a higher predicted Lipophilic Ligand Efficiency (LLE) if similar potency could be achieved, a critical differentiator for CNS or systemic exposure profiles [1]. This inference is class-level and requires experimental validation.
| Evidence Dimension | Predicted Lipophilicity (cLogP) and Potential LLE |
|---|---|
| Target Compound Data | cLogP ≈ 1.8 (predicted) |
| Comparator Or Baseline | Nerandomilast (BI-1015550), cLogP ≈ 3.5 |
| Quantified Difference | Predicted reduction of ~1.7 log units |
| Conditions | In silico prediction (SwissADME model) |
Why This Matters
Lower cLogP can translate to reduced non-specific binding, better solubility, and improved PK profiles, making this scaffold a potentially superior starting point for lead optimization compared to more lipophilic PDE4 inhibitors.
- [1] Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. View Source
